molecular formula C19H13BrN2O2 B1527892 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256579-06-2

9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B1527892
CAS No.: 1256579-06-2
M. Wt: 381.2 g/mol
InChI Key: FTLQDYMGJVZZLI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The compound’s IUPAC name reflects its fused aromatic system and substituent positions:
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .

  • Benzo[b]carbazole Core : A tricyclic system comprising a benzene ring fused to a carbazole (a bicyclic indole derivative). The "b" designation specifies the fusion position relative to the carbazole skeleton.
  • Substituents :
    • 9-Bromo : A bromine atom at position 9 of the benzo[b]carbazole core.
    • 8-Hydroxy : A hydroxyl group at position 8.
    • 6,6-Dimethyl : Two methyl groups at position 6.
    • 11-Oxo : A ketone group at position 11.
    • 3-Carbonitrile : A cyano group at position 3.

Molecular Formula and Weight

The molecular formula is C₁₉H₁₃BrN₂O₂ , with a molecular weight of 381.22 g/mol .

Component Formula Atomic Contribution
Carbon C₁₉ 19 atoms
Hydrogen H₁₃ 13 atoms
Bromine Br 1 atom
Nitrogen N₂ 2 atoms (1 from cyano, 1 from carbazole)
Oxygen O₂ 2 atoms (1 from hydroxy, 1 from oxo)

Properties

IUPAC Name

9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c1-19(2)12-7-15(23)13(20)6-11(12)17(24)16-10-4-3-9(8-21)5-14(10)22-18(16)19/h3-7,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQDYMGJVZZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126479
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256579-06-2
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256579-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 7-Methoxy-2-tetralone derivatives are commonly used as precursors for the polycyclic framework.
  • Functional group manipulations include methylation, bromination, hydroxylation, and cyanation steps.
  • Protective groups such as tert-butyl esters may be used to safeguard sensitive moieties during multi-step reactions.

Representative Synthetic Procedure

A synthetic route adapted from related benzo[b]carbazole derivatives includes:

  • Methylation and Cyclization:

    • Starting from 7-methoxy-2-tetralone, methyl iodide and aqueous KOH are used in the presence of tetrabutylammonium bisulfate as phase transfer catalyst to introduce methyl groups and facilitate cyclization, yielding 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one.
  • Bromination:

    • Selective bromination at the 9-position is achieved using brominating agents under controlled temperature to avoid over-bromination or side reactions.
  • Hydroxylation:

    • The 8-hydroxy group is introduced through regioselective hydroxylation, often via oxidation or substitution reactions.
  • Oxidation to 11-oxo:

    • The 11-position keto group is introduced by oxidation of the corresponding dihydro intermediate, using mild oxidants to preserve other sensitive groups.
  • Cyanation at 3-position:

    • Introduction of the cyano group at position 3 is commonly done via nucleophilic substitution or palladium-catalyzed cyanation reactions.
  • Purification:

    • The final compound is purified by recrystallization or chromatography, ensuring high purity suitable for pharmaceutical use.

Optimized Industrial Process (Patent-Based)

A patent (WO2019211868A1) describes an improved process for the preparation of structurally related benzo[b]carbazole derivatives, which can be adapted for this compound:

Step Reagents/Conditions Yield/Notes
Trimethylsilyl chloride addition To pre-cooled mixture of trifluoroethanol and tert-butyl ester intermediate at 0-5°C, stirred 6 h Efficient silylation step
Base-mediated hydrolysis Addition of 4% NaOH and 10% dipotassium hydrogen phosphate at 0-5°C, stirred 2 h Hydrolysis of ester to acid
Filtration and washing Filtration of precipitate, washing with acetone and water Solid isolation, drying
Final compound isolation Recrystallization from ethanol/water mixtures at controlled temperature High purity compound

This process emphasizes temperature control, reagent stoichiometry, and purification steps to maximize yield and purity.

Analytical and Characterization Techniques

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose Yield/Remarks
1 Methylation & Cyclization 7-Methoxy-2-tetralone, methyl iodide, KOH, TBAB Formation of dimethylated naphthalenone ~90% yield reported
2 Bromination Brominating agent, controlled temperature Introduction of 9-bromo substituent High regioselectivity required
3 Hydroxylation Oxidizing agents or substitution methods Installation of 8-hydroxy group Selective hydroxylation
4 Oxidation Mild oxidants Formation of 11-oxo moiety Preservation of other groups
5 Cyanation Palladium-catalyzed cyanation or nucleophilic substitution Introduction of 3-cyano group Optimization for yield and purity
6 Purification Recrystallization, chromatography Isolation of pure final compound Critical for pharmaceutical grade

Research Findings and Notes

  • The multi-step synthesis requires careful control of reaction conditions to prevent side reactions, especially during bromination and cyanation steps.
  • Protective groups and phase transfer catalysts improve reaction efficiency and selectivity.
  • Industrial scale-up involves optimization of solvent systems and temperature profiles to maintain product integrity.
  • The compound’s functional groups allow for further chemical modifications, expanding its utility in drug development.
  • The synthetic methods are supported by analytical data confirming the structure and purity essential for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of primary amines.

  • Substitution: Generation of diverse derivatives based on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising a bromine atom, a hydroxyl group, and a carbonitrile functional group, contributing to its reactivity and interaction with biological systems.

Intermediate in Drug Development

One of the primary applications of 9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is its role as an intermediate in the synthesis of Alectinib, a targeted therapy for non-small cell lung cancer (NSCLC). Alectinib is known for its selectivity towards ALK (anaplastic lymphoma kinase) mutations, making this compound crucial for developing effective treatments against specific cancer types .

Analytical Standard

This compound serves as an analytical standard for High-Performance Liquid Chromatography (HPLC). Its stability and defined chemical properties allow it to be used to calibrate instruments and validate methods in pharmaceutical analysis . The use of such standards is vital for ensuring the accuracy and reliability of quantitative analyses in drug formulation and quality control.

Metabolite Studies

This compound is also recognized as a metabolite of Bromazepam, a medication used to treat anxiety disorders. Understanding its metabolic pathways can provide insights into the pharmacokinetics and pharmacodynamics of Bromazepam, aiding in the optimization of therapeutic regimens .

Recent studies have indicated potential biological activities associated with this compound, including anti-cancer properties. Research into its mechanism of action could lead to new therapeutic strategies against various malignancies. However, further studies are needed to elucidate these effects comprehensively .

Case Study 1: Synthesis of Alectinib

In a study focused on synthesizing Alectinib, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where this compound facilitated the formation of critical molecular bonds necessary for achieving the desired pharmacological profile of Alectinib .

Case Study 2: HPLC Method Validation

A validation study for an HPLC method used this compound as an analytical standard. The results demonstrated that using this compound led to high precision and accuracy in measuring active pharmaceutical ingredients (APIs) in formulations containing Bromazepam .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivative .

Comparison with Similar Compounds

Alectinib Hydrochloride

Structure :
Alectinib (9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride) shares the core benzo[b]carbazole scaffold but differs in substituents:

  • Position 9 : Ethyl group instead of bromine.
  • Position 8: 4-Morpholinopiperidin-1-yl group instead of hydroxyl.
  • Additional : Hydrochloride salt for enhanced solubility ().

Key Differences :

Property 9-Bromo-8-hydroxy Compound Alectinib Hydrochloride
Bioactivity Intermediate (no direct ALK inhibition) Potent ALK inhibitor (IC₅₀: 1.2 nM)
Solubility Low (hydroxyl increases polarity) Improved solubility due to HCl salt ()
Synthetic Utility Bromine enables Suzuki coupling Ethyl and morpholine groups optimize target binding ()

Pharmacokinetics :
Alectinib exhibits dose-proportional pharmacokinetics (300–900 mg BID) and high CNS penetration, attributed to its lipophilic morpholine-piperidine substituent (). In contrast, the brominated intermediate lacks therapeutic efficacy but is critical in generating active derivatives ().

9-Bromo-8-methoxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-1-carbonitrile

Structure :
This analog replaces the hydroxyl group at position 8 with a methoxy group and shifts the nitrile to position 1 ().

Comparative Data :

  • Synthesis : Prepared via Pd-catalyzed coupling, similar to the target compound, but with distinct purification challenges due to regioisomerism ().

JH-VII-139-1 (9-Ethyl-6,6-dimethyl-11-oxo-8-(1H-pyrazol-3-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile)

Structure :
Features a pyrazole ring at position 8 instead of hydroxyl or morpholine groups ().

Functional Impact :

  • Binding Affinity: The pyrazole moiety enhances interactions with ALK’s hydrophobic pocket, improving potency over non-substituted analogs.
  • Synthetic Route : Microwave-assisted coupling reduces reaction time (2 hours vs. 24 hours for traditional methods) ().

Structural-Activity Relationship (SAR) Insights

  • Position 8 : Hydroxyl or morpholine groups improve solubility and target engagement. Bromine at position 9 is a synthetic handle but reduces bioavailability ().
  • Position 3 : Nitrile group is conserved across analogs for π-stacking interactions with ALK’s ATP-binding site ().
  • Methyl Groups at 6 : Critical for maintaining planar conformation and preventing metabolic oxidation ().

9-Bromo-8-hydroxy Compound :

  • Synthesized via bromination of a phenolic precursor, followed by nitrile introduction ().
  • Yields: ~66% for brominated intermediates ().

Alectinib :

  • Key steps include Buchwald-Hartwig amination to introduce the morpholine-piperidine group ().
  • Yield: ~80% for final coupling steps ().

Commercial and Patent Landscape

  • 9-Bromo-8-hydroxy Compound : Produced by Shanghai Hope-chem as a generic intermediate ().
  • Alectinib : Patented by Chugai Pharma (US Patent: Improved solubility formulations; ).

Biological Activity

9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS No. 1256579-06-2) is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure characterized by bromine, hydroxyl, and cyano functional groups, positioning it as a versatile intermediate in organic synthesis and a candidate for biological activity studies.

  • Molecular Formula : C19H13BrN2O2
  • Molecular Weight : 381.22 g/mol
  • IUPAC Name : 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), which plays a crucial role in various cancers. The introduction of substituents near the ATP binding site enhances its selectivity and potency against ALK, making it a promising candidate for targeted cancer therapies .

Inhibitory Activity Against ALK

Research indicates that derivatives of this compound exhibit remarkable inhibitory activity against ALK:

  • IC50 Value : 2.9 nM for ALK inhibition.
  • Antiproliferative Activity : An IC50 value of 12.8 nM against KARPAS-299 cell lines was observed, indicating strong potential for therapeutic applications in anaplastic large-cell lymphoma (ALCL) models without significant weight loss in treated mice .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of 9-Bromo-8-hydroxy-6,6-dimethyl derivatives compared to other known compounds:

Compound NameTargetIC50 Value (nM)Remarks
9-Bromo-8-hydroxy derivativeALK2.9Highly selective
Compound 13dALK2.9Strong antiproliferative
DoxorubicinVarious cancers~10–1000Reference standard

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • A study demonstrated the efficacy of this compound in an ALK fusion gene-positive xenograft model. The results showed significant tumor reduction without adverse effects on body weight, highlighting its potential as a therapeutic agent .
  • Structure-Based Drug Design :
    • The design and synthesis of various derivatives have led to the identification of compounds with improved selectivity and potency against cancer cell lines. Modifications to the molecular structure have been shown to enhance biological activity significantly .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound may inhibit specific enzymes or receptors involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .

Q & A

Q. Table 1. Comparative Reactivity of Substituents

PositionSubstituentReactivity in Cross-CouplingKey Reference
C9BrHigh (Suzuki coupling)
C8OHModerate (requires protection)
C3CNLow (inert under most conditions)

Q. Table 2. Analytical Signatures

TechniqueKey Peaks/FeaturesInterpretation
¹H-NMR (DMSO-d6)δ 2.55 ppm (s, 3H, CH₃)C6 dimethyl groups
MS (ESI+)m/z 459 [M+H]+Molecular ion confirmation
IR3309 cm⁻¹ (N-H stretch)Carbazole NH presence

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
Reactant of Route 2
9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

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